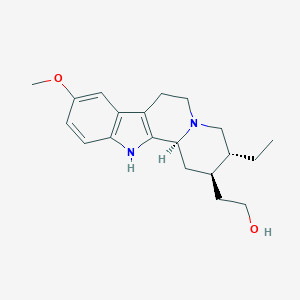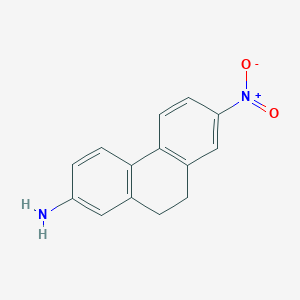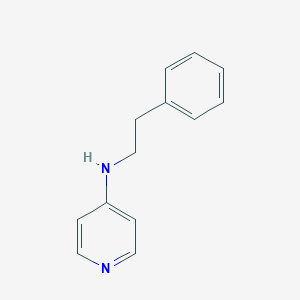![molecular formula C9H21O5P B096788 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane CAS No. 17997-33-0](/img/structure/B96788.png)
1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane
Overview
Description
Synthesis Analysis
The synthesis of phosphorus compounds can vary based on the desired functional groups and the starting materials. For instance, the dimethyl ester of 1,2-di(methoxycarbonyl)ethane phosphonic acid has been used as a phosphorylating agent for the production wastes of dimethyl terephthalate, suggesting that esters of phosphonic acids can be synthesized and used to modify other compounds . Similarly, diethyl (dichloromethyl)phosphonate is an intermediate that can be used in the synthesis of alkynes, indicating that diethyl phosphonates can be manipulated through various reactions such as condensation and elimination .
Molecular Structure Analysis
The molecular structure of phosphorus compounds can significantly influence their properties and reactivity. For example, arylsulphonamides of ethane-ethoxy-thiophosphonic acid have been described to exist mainly in the amidothione form and can form associated molecules through hydrogen bonding . This suggests that the molecular structure of 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane could also allow for specific interactions, such as hydrogen bonding, depending on its functional groups and stereochemistry.
Chemical Reactions Analysis
Phosphorus compounds participate in a variety of chemical reactions. The use of 1,1,1-tris(hydroxymethyl)ethane as a tripod ligand for copper-catalyzed cross-coupling reactions demonstrates the versatility of phosphorus-containing ligands in facilitating bond formation between different types of organic molecules . Although 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane is not specifically mentioned, it is reasonable to infer that it could also engage in similar types of chemical reactions, depending on its precise structure and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphorus compounds can be quite diverse. The thermodynamic functions of the equilibrium reaction between monomers and associated molecules of arylsulphonamides of ethane-ethoxy-thiophosphonic acid have been determined, suggesting that these compounds can form stable associated structures . This information can be extrapolated to suggest that 1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane may also have specific physical properties, such as solubility and boiling point, that are influenced by its ability to form intermolecular interactions.
Scientific Research Applications
Conversion of Bioethanol to Diethyl Ether
Bioethanol derived from fruit waste fermentation can be successfully converted to diethyl ether using sulfuric acid and zeolite catalysts. This process involves the condensation reaction of bioethanol catalyzed by acid-activated H-Zeolite and H2SO4, utilizing fractional distillation. The activation of zeolites through acidification enhances their effectiveness as catalysts in this conversion, showcasing a potential application in sustainable chemical synthesis (Winata et al., 2020).
Synthesis of Methoxylated Compounds
N-substituted 4-methyl-2-pyrrolidinones and 4-diethoxyphosphoryl analogues have been used in reactions with alkaline methoxide to produce 5-methoxylated 3-pyrrolin-2-ones. These compounds are significant for preparing agrochemicals or medicinal products, indicating the versatility of diethoxyphosphoryl derivatives in synthesizing functionalized organic molecules (Ghelfi et al., 2003).
Carbonylation of Ethane
The carbonylation of ethane with carbon monoxide over Zn-modified ZSM-5 zeolites has been explored using in situ solid-state NMR spectroscopy. This study identifies key intermediates in the reaction, such as surface zinc-ethyl and methoxy species, highlighting the role of diethoxyphosphoryl groups in facilitating complex organic transformations. The interaction of these intermediates under various conditions results in the production of carboxylic acids and aromatics, offering insights into the mechanisms of catalytic reactions involving ethane (Wang et al., 2017).
Friedel–Crafts Alkylation
Ethyl 2-(diethoxyphosphoryl)acrylate has been utilized in the Friedel–Crafts alkylation of indoles and other electron-rich aromatic compounds, mediated by a Cu(ClO4)2·6H2O/2,2′-Bipy complex catalyst. This reaction yields heteroaryl- and aryl-substituted 2-(diethoxyphosphoryl)propionates, demonstrating the utility of diethoxyphosphoryl compounds in synthetic organic chemistry to achieve selective functionalization of aromatic systems (Tarasenko & Beletskaya, 2016).
Methane to Ethylene Conversion
A novel photocatalytic pathway for converting methane to ethylene involves the formation and dehydrogenation of alkoxy intermediates over a Pd-modified ZnO-Au catalyst. This process demonstrates the potential of diethoxyphosphoryl derivatives in facilitating the conversion of methane to valuable chemical feedstocks under mild conditions, highlighting innovative approaches in photocatalysis (Jiang et al., 2020).
properties
IUPAC Name |
1-[diethoxyphosphoryl(ethoxy)methoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O5P/c1-5-11-9(12-6-2)15(10,13-7-3)14-8-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMKWCCJJRDWAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403678 | |
| Record name | Diethyl diethoxymethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane | |
CAS RN |
17997-33-0 | |
| Record name | Diethyl diethoxymethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

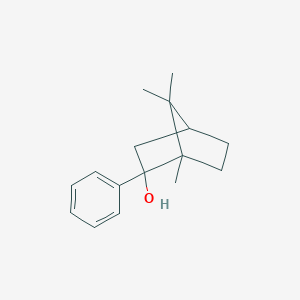
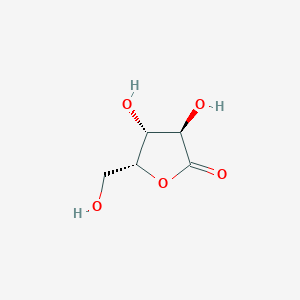
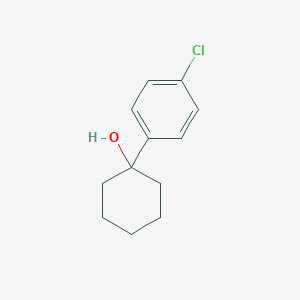
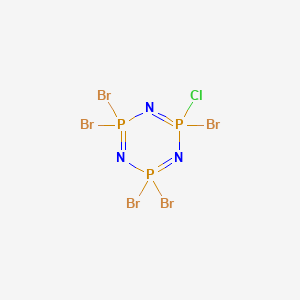
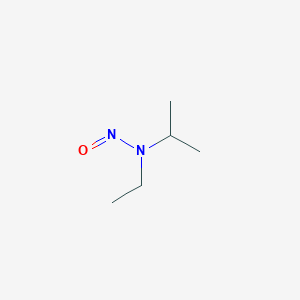
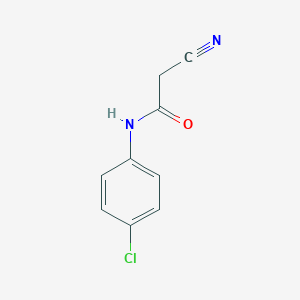
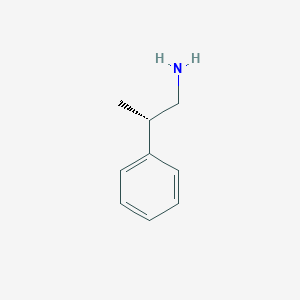
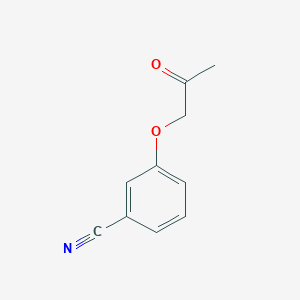

![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)

